molecular formula C9H12FNO B13047900 (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL

Cat. No.: B13047900
M. Wt: 169.20 g/mol
InChI Key: HPHULVZWOLCSFD-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can result in various alkyl or acyl derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal drug with a similar fluorophenyl group.

    Atazanavir: An HIV-1 protease inhibitor with a related structural motif.

Uniqueness

(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group, which allows for diverse chemical reactivity and applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

HPHULVZWOLCSFD-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)N)O

Origin of Product

United States

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